molecular formula C24H28N2O2 B11704694 2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol

2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol

Katalognummer: B11704694
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: LVYUGWHRHISGKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol is a complex organic compound that features a biphenyl structure with an octyloxy group and a pyrimidin-5-ol moiety

Vorbereitungsmethoden

The synthesis of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The octyloxy group is introduced via etherification, and the pyrimidin-5-ol moiety is added through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol include:

Eigenschaften

Molekularformel

C24H28N2O2

Molekulargewicht

376.5 g/mol

IUPAC-Name

2-[4-(4-octoxyphenyl)phenyl]pyrimidin-5-ol

InChI

InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-12-20(13-15-23)19-8-10-21(11-9-19)24-25-17-22(27)18-26-24/h8-15,17-18,27H,2-7,16H2,1H3

InChI-Schlüssel

LVYUGWHRHISGKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.